molecular formula C20H20N2O2 B3425565 Squarylium dye III CAS No. 43134-09-4

Squarylium dye III

Cat. No. B3425565
CAS RN: 43134-09-4
M. Wt: 320.4 g/mol
InChI Key: HERJDZWHZQOZLU-UHFFFAOYSA-N
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Description

Squarylium dye III is a squaraine dye with two 4-dimethylaminophenyl substituents attached to the cyclobutane ring . It is a dimethylaniline and a squaraine . It is characterized by its unique aromatic four-membered ring system derived from squaric acid .


Synthesis Analysis

Squaraine dyes, including Squarylium dye III, are derived from squaric acid which undergoes an electrophilic aromatic substitution reaction with an aniline or another electron-rich derivative to form a highly conjugated product with extensive charge distribution . Squaraine dyes are also formed via reaction of squaric acid or its derivatives with so-called “methylene bases” like 2-methyl-indolenines, 2-methyl-benzthiazoles, or 2-methyl-benzo-selenazoles .


Molecular Structure Analysis

Squarylium dye III has a molecular formula of C20H20N2O2 . It is a squaraine dye having two 4-dimethylaminophenyl substituents attached to the cyclobutane ring .


Chemical Reactions Analysis

Squaraine dyes are susceptible to nucleophilic attack due to their highly electron-deficient central four-membered ring . This susceptibility can be attenuated by the formation of a rotaxane around the dye to protect it from nucleophiles .


Physical And Chemical Properties Analysis

Squarylium dyes have poor solubility in most solvents, except for dichloromethane and a few others . Their absorption peaks at 630 nm and luminescence at 650 nm . The luminescence is photochemically stable and its quantum yield is 0.65 .

Scientific Research Applications

Xerographic Devices

Squarylium dye III is used in xerographic devices due to its photoconductive properties . The dye’s ability to absorb light and convert it into electrical signals makes it ideal for use in these devices.

Photovoltaic Devices

Squarylium dye III is employed as a photosensitizer in photovoltaic devices . The dye’s strong absorption and fluorescence emission properties make it an effective material for capturing and converting solar energy into electricity.

Biolabeling

Squarylium dye III is used in biolabeling for analytical uses . Its fluorescence emission property allows it to be used as a marker in biological systems, aiding in the visualization and analysis of biological processes.

Chemosensory Materials

The dye is also used in the creation of chemosensory materials . These materials can detect and respond to changes in their chemical environment, making them useful in a variety of applications, from environmental monitoring to medical diagnostics.

Enhancement of Optical Properties of Carbon Nanotubes

Squarylium dye molecules can be encapsulated into carbon nanotubes, enhancing the optical properties of the nanotubes . Efficient energy transfer occurs between the encapsulated dye and nanotube — light is absorbed by the dye and without significant loss is transferred to the nanotubes.

Colorimetric and Fluorescent Chemosensor of Fe3+

A novel asymmetrical squarylium-dye-based dual signaling probe was synthesized and found to exhibit colorimetric and fluorescent properties on selective binding towards Fe3+ . This makes it a potential tool for the detection and quantification of Fe3+ in various applications.

Fluorescence Emission Enhancement

The SQ-BA dye, a variant of Squarylium dye III, successfully provided high fluorescence emission enhancement in the presence of fructose and Gram-positive bacteria . This property can be utilized in the development of sensors and diagnostic tools.

Low Band-Gap Electroconductive Materials

Low band-gap electroconductive materials are available by polymerization of squarylium skeletons . These materials can be used in a variety of electronic devices, including transistors, solar cells, and light-emitting diodes (LEDs).

Mechanism of Action

Target of Action

Squarylium Dye III is a type of squaraine dye, which are organic dyes characterized by their unique aromatic four-membered ring system derived from squaric acid . The primary targets of Squarylium Dye III are biological specimens, where it acts as a fluorochrome . It is also used as a photosensitizer in photovoltaic devices .

Mode of Action

Squarylium Dye III exhibits intense fluorescence when it interacts with its targets . It has an excitation peak at 629 nm and an emission peak at 645 nm . When excited using a 633 nm laser paired with a 660/20 nm bandpass filter, it emits fluorescence . This interaction results in the emission of light, which can be detected and used for various applications.

Biochemical Pathways

For instance, it is used as a sensor for ions and in biomedical imaging .

Pharmacokinetics

It has an absorption wavelength of 627.25 nm and an absorption coefficient of 309000 at 627.25 nm .

Result of Action

The primary result of Squarylium Dye III’s action is the emission of fluorescence when it interacts with its targets. This fluorescence can be detected and measured, providing valuable information in various applications. For example, in biomedical imaging, the fluorescence emitted by Squarylium Dye III can help visualize certain structures or processes within a biological specimen .

Action Environment

The action of Squarylium Dye III can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be enhanced when it is encapsulated into carbon nanotubes .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJDZWHZQOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401337
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Squarylium dye III

CAS RN

13458-60-1, 43134-09-4
Record name NSC125878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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